N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzenesulfonyl group, and a thiophenyl group, all connected through an ethanediamide backbone.
Scientific Research Applications
N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyphenethylamine
Uniqueness
N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIWLWUJHLPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.